molecular formula C6H6Na13O27P7 B13025066 5-PP-InsP5-13Na

5-PP-InsP5-13Na

Cat. No.: B13025066
M. Wt: 1025.78 g/mol
InChI Key: JSGZRGGXICJNCQ-ZVOLIQSJSA-A
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PP-InsP5-13Na involves the phosphorylation of myo-inositol hexakisphosphate (InsP6) using specific kinase enzymes. The process typically requires the use of inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol polyphosphate phosphohydrolases (DIPPs) to form the pyrophosphate groups at the 5-position of the inositol ring . The reaction conditions often include the presence of ATP as a phosphate donor and magnesium ions as cofactors .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. The current methods are primarily based on laboratory-scale synthesis, which involves enzymatic reactions under controlled conditions. Scaling up these processes for industrial production would require optimization of enzyme concentrations, reaction times, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-PP-InsP5-13Na undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ATP, magnesium ions, and specific kinase enzymes. The reactions are typically carried out in aqueous solutions at physiological pH and temperature .

Major Products Formed

The major products formed from these reactions include various phosphorylated inositol derivatives, such as 1,5-bisdiphosphoinositol 2,3,4,6-tetrakisphosphate (InsP8) and other inositol pyrophosphates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-PP-InsP5-13Na is unique due to its specific phosphorylation pattern and its predominant role in cellular signaling. It constitutes more than 90% of intracellular inositol pyrophosphates, making it the most abundant isoform . Its ability to regulate a wide range of cellular processes highlights its significance in both basic and applied research .

Properties

Molecular Formula

C6H6Na13O27P7

Molecular Weight

1025.78 g/mol

IUPAC Name

tridecasodium;[oxido-[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate

InChI

InChI=1S/C6H19O27P7.13Na/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15;;;;;;;;;;;;;/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;/q;13*+1/p-13/t1?,2-,3+,4+,5-,6?;;;;;;;;;;;;;

InChI Key

JSGZRGGXICJNCQ-ZVOLIQSJSA-A

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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